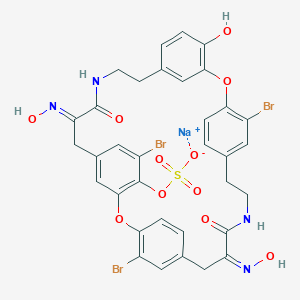
34-Sulfabastadin 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
34-Sulfabastadin 13 is a chemical compound that belongs to the class of sulfonamide antibiotics. It is a potent inhibitor of bacterial growth and has been extensively studied for its antibacterial properties. The compound is derived from the natural product bastadin 13, which is isolated from the marine sponge Ianthella basta.
Wirkmechanismus
The mechanism of action of 34-Sulfabastadin 13 involves the inhibition of dihydropteroate synthase (DHPS), an enzyme that is involved in the biosynthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleotides and amino acids, which are required for bacterial growth and replication. By inhibiting DHPS, 34-Sulfabastadin 13 blocks the biosynthesis of folic acid, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 34-Sulfabastadin 13 are mainly related to its antibacterial properties. The compound has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. However, the compound has no significant effect on eukaryotic cells, indicating its selectivity for bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 34-Sulfabastadin 13 in lab experiments include its potent antibacterial properties, selectivity for bacterial cells, and ability to inhibit multidrug-resistant strains. The limitations of using 34-Sulfabastadin 13 in lab experiments include its potential toxicity to humans and the need for further optimization of the synthesis method to improve yield and purity.
Zukünftige Richtungen
There are several future directions for the research on 34-Sulfabastadin 13. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for bacterial infections. Further studies are needed to investigate the pharmacokinetics and toxicity of 34-Sulfabastadin 13 in vivo. Additionally, the compound's potential as a lead compound for the development of novel antibacterial agents should be explored.
Synthesemethoden
The synthesis of 34-Sulfabastadin 13 involves several steps. The first step is the isolation of bastadin 13 from the marine sponge Ianthella basta. The isolated bastadin 13 is then subjected to sulfonation reaction to obtain the sulfonamide derivative, 34-Sulfabastadin 13. The synthesis of 34-Sulfabastadin 13 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
34-Sulfabastadin 13 has been extensively studied for its antibacterial properties. The compound has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibacterial activity of 34-Sulfabastadin 13 is attributed to its ability to inhibit the synthesis of dihydropteroate synthase (DHPS), an enzyme that is essential for the biosynthesis of folic acid in bacteria.
Eigenschaften
CAS-Nummer |
152213-67-7 |
|---|---|
Produktname |
34-Sulfabastadin 13 |
Molekularformel |
C34H28Br3N4NaO11S |
Molekulargewicht |
963.4 g/mol |
IUPAC-Name |
sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate |
InChI |
InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+; |
InChI-Schlüssel |
AMJKRQGYYNSQMO-RMWMVNJESA-M |
Isomerische SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Kanonische SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Synonyme |
34-sulfabastadin 13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



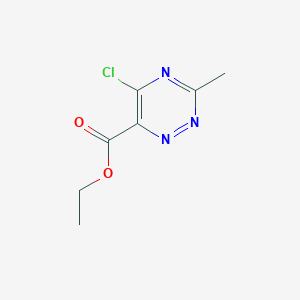
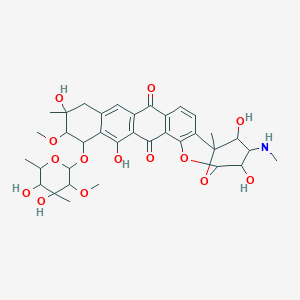
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
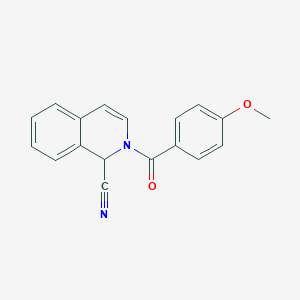
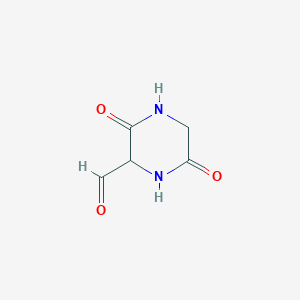
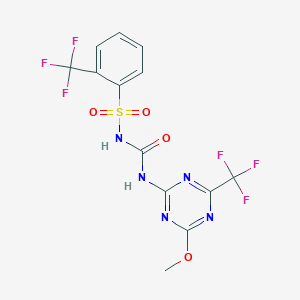
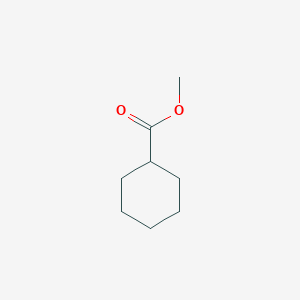
![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
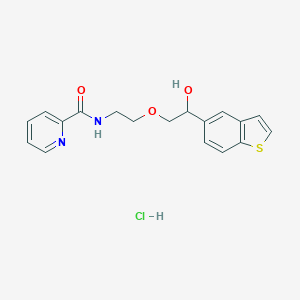
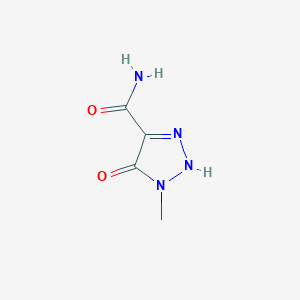

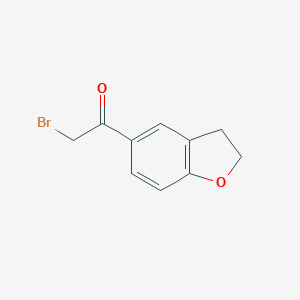
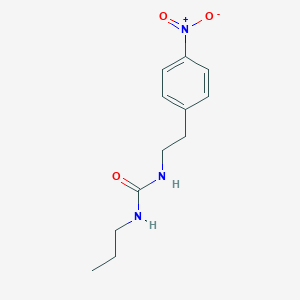
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)